4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde
Beschreibung
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4-(3,5-dimethylpyrazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-6-12(8-16)4-5-13(9)15-11(3)7-10(2)14-15/h4-8H,1-3H3 |
InChI-Schlüssel |
HUEBGQCKTDYEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)C=O)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methylbenzaldehyde
General Synthetic Strategy
The synthesis of this compound typically involves the N-alkylation or N-arylation of 3,5-dimethyl-1H-pyrazole with a suitably functionalized benzaldehyde derivative. The key steps include:
- Preparation or procurement of 3,5-dimethyl-1H-pyrazole.
- Halogenation or activation of the benzaldehyde at the 4-position to enable nucleophilic substitution.
- Coupling of the pyrazole nitrogen with the benzaldehyde derivative under controlled conditions.
- Purification and characterization of the final product.
Specific Synthetic Routes and Conditions
Pyrazole Halogenation and N-Alkylation Route
One documented approach involves halogenation at the C-4 position of 3,5-dimethylpyrazole followed by nucleophilic substitution with a benzaldehyde derivative:
- Halogenation : 3,5-dimethyl-1H-pyrazole is halogenated at the 4-position using reagents such as N-chlorosuccinimide or N-bromosuccinimide in carbon tetrachloride under mild conditions to yield 4-halo-3,5-dimethylpyrazole derivatives.
- N-Alkylation : The 4-halo derivative is reacted with 3-methylbenzaldehyde or its derivatives in the presence of aqueous sodium hydroxide and a phase transfer catalyst like tetra-n-butylammonium chloride (TBAC). This reaction proceeds smoothly at room temperature or slightly elevated temperatures, producing the target compound in good to quantitative yields.
Direct Condensation and Catalytic Methods
Another method involves the condensation of 3,5-dimethyl-1H-pyrazole with 3-methylbenzaldehyde under catalytic conditions:
- Use of sodium acetate (NaOAc) as a catalyst in 70% ethanol solvent at room temperature facilitates the reaction.
- The reaction time varies between 0.5 to 8 hours depending on the scale and substituents.
- The product precipitates out and can be isolated by filtration and washing with ethanol, yielding pure compound without extensive purification.
Hydrazine Condensation Route
A patented method describes the synthesis of 1,3-substituted pyrazole compounds by reacting hydrazine derivatives with substituted ketones or aldehydes:
- The hydrazine compound is reacted with a substituted benzaldehyde derivative in an inert organic solvent.
- The reaction is carried out initially at 0–50 °C, then heated to 20–110 °C for 0.1 to 15 hours.
- The desired 1,3-substituted pyrazole is obtained with high selectivity and yield, with minimal formation of undesired isomers.
- The product is isolated by crystallization or precipitation.
Reaction Conditions and Yields
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC) is commonly used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) confirms the structure and purity.
- Infrared (IR) Spectroscopy identifies characteristic functional groups such as aldehyde C=O and pyrazole ring vibrations.
- Mass Spectrometry (MS) provides molecular weight confirmation.
- Crystallization and Filtration are the primary purification methods, yielding high-purity crystalline products.
Notes on Selectivity and Isomer Formation
- The hydrazine condensation method is notable for its high selectivity towards the 1,3-substituted pyrazole isomer, with molar ratios of 1,3- to 1,5-isomers often exceeding 50:1, sometimes reaching 100:1.
- Halogenation methods must be carefully controlled to avoid over-halogenation or side reactions.
- Catalytic condensation methods benefit from mild conditions that reduce side product formation.
Analyse Chemischer Reaktionen
Oxidation Reactions
The aldehyde group undergoes oxidation to carboxylic acid derivatives under controlled conditions.
Key findings:
-
Potassium permanganate in aqueous pyridine achieves high-purity carboxylic acids .
-
Chromium-based oxidants require acidic conditions to avoid over-oxidation .
Reduction Reactions
The aldehyde group is selectively reduced to primary alcohols or amines.
Key findings:
-
Sodium borohydride selectively reduces the aldehyde without affecting the pyrazole ring .
-
Catalytic hydrogenation requires elevated temperatures for amine formation .
Condensation Reactions
The aldehyde participates in nucleophilic additions with N- and O-based nucleophiles.
Key findings:
Electrophilic Aromatic Substitution
The benzaldehyde moiety directs electrophiles to meta/para positions relative to the aldehyde.
| Reaction Type | Reagents/Conditions | Product | Yield | Mechanism | References |
|---|---|---|---|---|---|
| Nitration | HNO₃ (H₂SO₄), 0°C | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-5-nitrobenzaldehyde | 70% | Nitronium ion attack | |
| Sulfonation | SO₃ (H₂SO₄), 50°C | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-5-sulfobenzaldehyde | 65% | Sulfur trioxide electrophile |
Key findings:
-
Nitration occurs preferentially at the 5-position of the benzaldehyde ring.
-
Sulfonation requires higher temperatures due to steric hindrance from the pyrazole group.
Pyrazole Ring Functionalization
The 3,5-dimethylpyrazole moiety undergoes alkylation and coordination reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Mechanism | References |
|---|---|---|---|---|---|
| N-Alkylation | Benzyl chloride (K₂CO₃, DMF) | 1-Benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbenzaldehyde | 75% | SN2 displacement | |
| Metal Coordination | Cu(NO₃)₂ (MeOH, 25°C) | Cu(II) complex with pyrazole N-coordination | 90% | Lewis acid-base interaction |
Key findings:
-
Pyrazole nitrogen atoms preferentially coordinate to transition metals like Cu(II) and Fe(III).
-
Alkylation occurs at the less hindered pyrazole nitrogen.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methylbenzaldehyde is an organic compound featuring a pyrazole ring and an aldehyde functional group. It has a molecular weight of 216.24 g/mol. The compound has a methyl group at the 3-position of the benzaldehyde moiety and two methyl substituents at the 3 and 5 positions of the pyrazole ring. This arrangement gives it unique chemical properties and potential applications in medicinal chemistry and material science.
Potential Applications:
- Medicinal Chemistry Interaction studies are performed to understand the mechanism of action in biological systems. Research suggests that similar structures may interact with specific enzymes or receptors, influencing biochemical pathways. Techniques like molecular docking and enzyme inhibition assays are used to study these interactions.
- Synthesis The synthesis of this compound can be achieved through several methods.
- αvβ6 Integrin Affinity An analog, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt, displays high affinity for αvβ6 integrin. It was found to have very high affinity for α vβ 6 integrin in a radioligand binding assay (p K i = 11), a long dissociation half-life (7 h), very high solubility in saline at pH 7 (>71 mg/mL), and pharmacokinetic properties commensurate with inhaled dosing by nebulization and was selected for clinical investigation as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis .
Wirkmechanismus
The mechanism of action of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Moieties
(a) 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde ()
- Structure : Features a pyrazole ring (3,5-dimethyl) with a phenyl group at position 1 and a carbaldehyde at position 3.
- Key Differences :
(b) 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide ()
- Structure : Combines a pyrazole ring with a sulfonamide group and a pyrrole-derived side chain.
- Key Differences :
- The sulfonamide and pyrrole substituents introduce hydrogen-bonding capabilities, unlike the aldehyde group in the target compound.
- ¹³C-NMR data for this compound show distinct resonances at 10.91 ppm (CH₃) and 102.84–126.69 ppm (pyrrole ring), contrasting with the aldehyde’s expected ~190 ppm peak in the target compound .
Crystallographic and Spectroscopic Properties
Data Table: Key Comparative Features
Research Implications and Gaps
- Gaps: Limited data on the target compound’s crystallography, solubility, or biological activity necessitate further studies. Comparative analyses with ’s tetrazole-pyrazole hybrids could reveal synergistic effects in pharmacological applications .
Biologische Aktivität
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methylbenzaldehyde (CAS: 934570-54-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a pyrazole ring, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound through a review of existing literature and research findings.
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- CAS Number : 934570-54-4
- IUPAC Name : 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting various pathways, including mTORC1 and autophagy mechanisms. In particular, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells .
The mechanism involves the modulation of autophagy and mTORC1 activity, suggesting that this compound may also exhibit similar effects due to its structural similarities with other effective pyrazole derivatives.
Anti-inflammatory and Antimicrobial Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties as well. Various studies have reported that certain pyrazole compounds can reduce inflammation markers in vitro and in vivo. Moreover, they have shown promising antimicrobial activities against a range of pathogens .
For example, specific pyrazole carboxamides have demonstrated notable antifungal activity against phytopathogenic fungi, indicating the potential for broader antimicrobial applications .
Structure-Activity Relationship (SAR)
The biological activity of pyrazoles is often closely related to their chemical structure. The presence of specific substituents on the pyrazole ring can significantly influence the compound's potency and selectivity towards biological targets. The following table summarizes key findings from various studies regarding the SAR of pyrazole derivatives:
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Combination Therapy in Breast Cancer : A study evaluated the cytotoxic effects of various pyrazoles in combination with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant synergistic effect when combined with doxorubicin, particularly in the MDA-MB-231 line characterized by poorer prognosis .
- Inhibition of mTORC1 : Another study focusing on N-benzyl pyrazoles showed that these compounds could disrupt autophagic flux by inhibiting mTORC1 reactivation during starvation conditions, leading to increased LC3-II accumulation .
Q & A
Q. What synthetic methodologies are effective for preparing 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbenzaldehyde?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-methylbenzaldehyde derivatives with 3,5-dimethylpyrazole under catalytic conditions. For example:
- Alkylation : React 3-methyl-4-bromobenzaldehyde with 3,5-dimethylpyrazole using a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics by employing microwave irradiation (100–150 W, 100–120°C) to reduce reaction time to 2–4 hours .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Confirm substitution patterns using ¹H NMR (e.g., pyrazole protons at δ 6.1–6.3 ppm; aldehyde proton at δ 9.8–10.2 ppm) and ¹³C NMR (aldehyde carbon at ~190 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- Melting Point : Compare observed mp (85.5–86°C) with literature values to detect impurities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., aldehyde group as an electrophilic hotspot) .
- Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ΔE = ~4.2 eV for this compound) .
- Validate experimental spectral data (e.g., IR stretching frequencies for C=O and C=N bonds) .
Key Insight : Discrepancies between computed and experimental data may indicate solvent effects or crystal-packing interactions, necessitating single-crystal X-ray refinement for resolution .
Q. How do steric and electronic effects of the 3,5-dimethylpyrazole moiety influence the compound’s reactivity in coordination chemistry?
Methodological Answer: The 3,5-dimethyl groups on the pyrazole ring:
- Enhance Stability : Steric hindrance reduces undesired side reactions (e.g., ligand displacement in metal complexes).
- Modulate Electronic Properties : Electron-donating methyl groups increase pyrazole’s basicity, favoring coordination to transition metals (e.g., Cu²⁺, Zn²⁺) .
Q. Experimental Design :
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
Methodological Answer: Contradictions often arise from solvent polarity, concentration, or tautomerism. To address this:
- Standardize Conditions : Record NMR spectra in CDCl₃ or DMSO-d₆ at consistent concentrations (e.g., 10 mM) .
- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., pyrazole ring proton exchange) by analyzing spectra at 25°C vs. −40°C .
- Cross-Validate : Compare with computational predictions (DFT) or high-resolution mass spectrometry (HRMS) .
Q. What strategies optimize the compound’s solubility for biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro studies .
- Derivatization : Convert the aldehyde to a hydrazone or oxime derivative to enhance aqueous solubility while retaining bioactivity .
- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) for in vivo applications .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like ALDH (aldehyde dehydrogenase). The aldehyde group may form Schiff bases with lysine residues in active sites .
- Kinetic Studies : Perform enzyme inhibition assays (e.g., IC₅₀ determination) under varying pH and temperature conditions .
Key Finding : Derivatives of this compound have shown inhibitory activity against ALDH isoforms (e.g., IC₅₀ = 1.2 µM for ALDH1A1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
